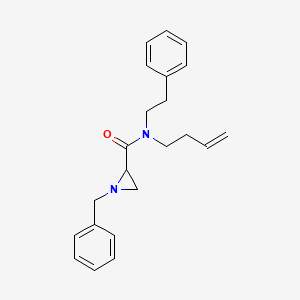![molecular formula C12H8O3S2 B14189697 4-Methoxy-5-sulfanyl-7H-furo[3,2-g][1]benzopyran-7-thione CAS No. 919367-12-7](/img/structure/B14189697.png)
4-Methoxy-5-sulfanyl-7H-furo[3,2-g][1]benzopyran-7-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-5-sulfanyl-7H-furo3,2-gbenzopyran-7-thione is a complex organic compound with a unique structure that combines a furobenzopyran core with methoxy and sulfanyl functional groups
Métodos De Preparación
The synthesis of 4-Methoxy-5-sulfanyl-7H-furo3,2-gbenzopyran-7-thione typically involves multiple steps, starting from readily available precursors. The synthetic route may include etherification, iodination, Pechmann condensation, coupling reactions, hydrolysis, and decarboxylation . Industrial production methods would likely optimize these steps to ensure high yield and purity.
Análisis De Reacciones Químicas
4-Methoxy-5-sulfanyl-7H-furo3,2-gbenzopyran-7-thione can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound, potentially altering the sulfanyl group.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy or sulfanyl positions, using reagents like alkyl halides or amines.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Methoxy-5-sulfanyl-7H-furo3,2-gbenzopyran-7-thione has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.
Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in targeting specific molecular pathways.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of 4-Methoxy-5-sulfanyl-7H-furo3,2-gbenzopyran-7-thione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating certain pathways. For example, it may form DNA adducts in the presence of ultraviolet irradiation, leading to cross-linking and inhibition of DNA synthesis .
Comparación Con Compuestos Similares
4-Methoxy-5-sulfanyl-7H-furo3,2-gbenzopyran-7-thione can be compared with similar compounds such as:
- 4-Methoxy-7H-furo 3,2-gbenzopyran-7-one : This compound lacks the sulfanyl group, which may affect its reactivity and applications .
- 5-Methoxypsoralen : Known for its use in phototherapy, this compound shares the furobenzopyran core but has different functional groups .
- Heraclenin : Another furobenzopyran derivative with distinct substituents, used in various biological studies .
The uniqueness of 4-Methoxy-5-sulfanyl-7H-furo3,2-gbenzopyran-7-thione lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Propiedades
Número CAS |
919367-12-7 |
|---|---|
Fórmula molecular |
C12H8O3S2 |
Peso molecular |
264.3 g/mol |
Nombre IUPAC |
4-methoxy-5-sulfanylfuro[3,2-g]chromene-7-thione |
InChI |
InChI=1S/C12H8O3S2/c1-13-12-6-2-3-14-7(6)4-8-11(12)9(16)5-10(17)15-8/h2-5,16H,1H3 |
Clave InChI |
DQRAHPIPOIUTCX-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C=COC2=CC3=C1C(=CC(=S)O3)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


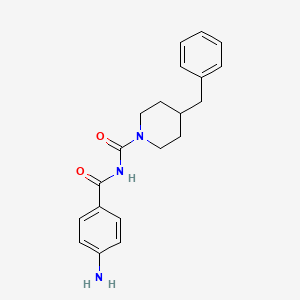
![3-[2-(Triethoxysilyl)propyl]pentane-2,4-dione](/img/structure/B14189630.png)
![1,2-Dichloro-4-ethenyl-5-[(propan-2-yl)oxy]benzene](/img/structure/B14189643.png)
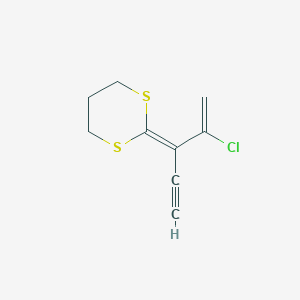
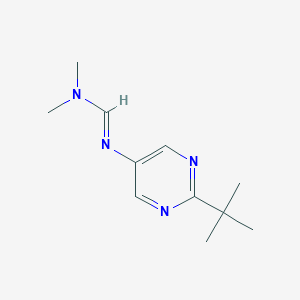
![4-{[Methyl(pyridin-2-yl)amino]methyl}benzoic acid](/img/structure/B14189659.png)
![5-[1-(4-Hydroxy-3-methoxyphenyl)ethyl]-2-methoxy-4-methylphenol](/img/structure/B14189665.png)
![4-{1-Amino-2-[(propane-1-sulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide](/img/structure/B14189667.png)

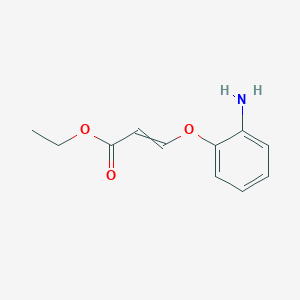
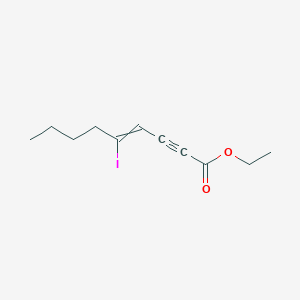
![8-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B14189691.png)

